(1S)-1-(4-bromophenyl)-2-chloroethanol
Description
The Role of Chiral 1-Aryl-2-haloethanols in Stereoselective Synthesis
Within the broader class of chiral alcohols, 1-aryl-2-haloethanols represent a particularly strategic subclass of synthons. These molecules possess two key features that make them highly valuable in stereoselective synthesis: a stereogenic alcohol center on a benzylic carbon and a halogen atom on the adjacent carbon. The aryl group provides a structural motif common in many pharmaceuticals and allows for further modification through aromatic substitution reactions.
The primary utility of chiral 1-aryl-2-haloethanols lies in their role as immediate precursors to chiral epoxides. researchgate.net In the presence of a base, these halohydrins undergo an intramolecular SN2 reaction, known as the Williamson ether synthesis, to form a three-membered epoxide ring with inversion of stereochemistry at the halogen-bearing carbon. This transformation is highly stereospecific, meaning the stereochemistry of the starting halohydrin directly dictates the stereochemistry of the resulting epoxide. Chiral epoxides are themselves powerful intermediates, as their strained ring can be opened by a wide variety of nucleophiles in a regio- and stereoselective manner, leading to the formation of vicinal amino alcohols, diols, and other important 1,2-disubstituted compounds.
Specific Focus on (1S)-1-(4-bromophenyl)-2-chloroethanol as a Chiral Building Block
This compound is a prime example of a chiral 1-aryl-2-haloethanol that serves as a valuable building block in asymmetric synthesis. Its structure incorporates a bromine atom on the phenyl ring, which can be used for further functionalization through cross-coupling reactions, and a chlorine atom positioned for epoxide formation.
The synthesis of enantiomerically pure this compound is most effectively achieved through the asymmetric reduction of the corresponding prochiral ketone, 2-chloro-1-(4-bromophenyl)ethanone. Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), has proven to be a particularly powerful method for this transformation. These enzymes can exhibit exquisite enantioselectivity, leading to the desired alcohol in high yield and with exceptional enantiomeric purity.
Detailed Research Findings:
Recent research has highlighted the use of engineered alcohol dehydrogenases for the synthesis of both enantiomers of 2-chloro-1-(4-bromophenyl)ethanol. Specifically, the asymmetric reduction of 2-chloro-4′-bromoacetophenone has been accomplished using mutants of an alcohol dehydrogenase from Thermoanaerobacter pseudoethanolicus (TeSADH). The study demonstrated that the ΔP84/A85G TeSADH mutant can produce (S)-2-chloro-1-(4′-bromophenyl)-1-ethanol with high enantioselectivity (>99% enantiomeric excess, ee) and in quantitative yield. nih.gov Conversely, the P84S/I86A mutant of the same enzyme yields the (R)-enantiomer, (R)-2-chloro-1-(4′-bromophenyl)-1-ethanol, also with greater than 99% ee and in quantitative yield. nih.gov This work showcases the power of enzyme engineering to create "enantiocomplementary" catalysts that provide access to either enantiomer of a chiral product from a common precursor.
The availability of this compound in high enantiopurity opens the door to the stereoselective synthesis of (S)-4-bromostyrene oxide, a valuable chiral epoxide intermediate for the synthesis of various pharmaceutical agents.
| Property | Data |
| Molecular Formula | C₈H₈BrClO |
| Molecular Weight | 235.51 g/mol |
| Appearance | Not specified in literature |
| Melting Point | Not specified in literature |
| Boiling Point | Not specified in literature |
| Optical Rotation | Not specified in literature |
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(4-bromophenyl)-2-chloroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBKYBZRHPFKQX-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CCl)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Stereoselective Synthesis of 1s 1 4 Bromophenyl 2 Chloroethanol
Chemoenzymatic Approaches to Enantiopure 1-Aryl-2-haloethanols
Chemoenzymatic strategies are highly effective for producing enantiopure 1-aryl-2-haloethanols. These methods primarily involve two distinct pathways: the direct, stereoselective bioreduction of a prochiral ketone precursor or the kinetic resolution of a racemic halohydrin mixture. Both approaches leverage the high enantioselectivity of enzymes to achieve products with excellent optical purity.
Bioreduction of 2-Haloacetophenones for Chiral Halohydrin Production
A primary strategy for synthesizing (1S)-1-(4-bromophenyl)-2-chloroethanol is the asymmetric bioreduction of its corresponding prochiral ketone, 2-chloro-1-(4-bromophenyl)ethanone. This transformation can be accomplished using whole-cell biocatalysts or isolated enzymes, which provide the necessary stereochemical control to favor the desired (S)-enantiomer, in accordance with Prelog's rule for many common biocatalysts. researchgate.netftb.com.hr
Whole-cell biocatalysis is a cost-effective method for chiral alcohol synthesis, as it eliminates the need for expensive cofactor (e.g., NADPH) addition and regeneration by utilizing the microorganism's intact metabolic pathways. researchgate.net Various fungi, yeasts, and bacteria have been identified as effective agents for the stereoselective reduction of substituted 2-haloacetophenones.
Geotrichum candidum and Rhodotorula glutinis : Research has highlighted the complementary enantioselectivity of Geotrichum candidum CCT 1205 and Rhodotorula glutinis CCT 2182 in the bioreduction of 2-halo-1-(4-substituted phenyl)-ethanones. nih.gov While G. candidum typically yields the (S)-halohydrins, R. glutinis is efficient in producing the corresponding (R)-enantiomers, both in high enantiomeric excess (e.e.). ftb.com.hrnih.gov This complementary nature allows for the selective synthesis of either enantiomer by choosing the appropriate microorganism. For the reduction of various substituted acetophenones, Rhodotorula glutinis has demonstrated the ability to achieve conversions up to 100% with greater than 99% e.e. for the (S)-configured alcohol. nih.gov
Lactobacillus curvatus : Strains of Lactobacillus, such as Lactobacillus curvatus, have been successfully employed as biocatalysts for the asymmetric reduction of prochiral ketones. researchgate.netgoogle.com For instance, Lactobacillus curvatus N4 was identified as a highly effective biocatalyst for the reduction of 2-bromo-1-(naphthalen-2-yl)ethanone, producing the corresponding (R)-alcohol with over 99% e.e. researchgate.net This demonstrates the potential of Lactobacillus species to catalyze the reduction of structurally related haloacetophenones with high stereoselectivity. researchgate.net
Alternaria alternata : Fungal isolates of Alternaria alternata have proven to be effective biocatalysts for the enantioselective reduction of substituted acetophenones. researchgate.nettubitak.gov.tr Studies screening various A. alternata strains for the reduction of acetophenone (B1666503) found that specific isolates could achieve complete conversion with excellent enantiomeric excess (>99%) for the (S)-alcohol. researchgate.net The reaction conditions, including pH, temperature, and agitation, were optimized to enhance conversion rates and selectivity. tubitak.gov.tr
| Microorganism | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Geotrichum candidum CCT 1205 | 2-halo-1-phenylethanones | (S)-halohydrin | High | High | nih.gov |
| Rhodotorula glutinis CCT 2182 | 2-halo-1-phenylethanones | (R)-halohydrin | High | >99 | ftb.com.hrnih.gov |
| Rhodotorula glutinis EBK-10 | Substituted Acetophenones | (S)-alcohol | up to 100 | >99 | nih.gov |
| Lactobacillus curvatus N4 | 2-bromo-1-(naphthalen-2-yl)ethanone | (R)-alcohol | High | >99 | researchgate.net |
| Alternaria alternata EBK-4 | Acetophenone | (S)-alcohol | 100 | >99 | researchgate.net |
As an alternative to whole-cell systems, isolated ketoreductases (KREDs) offer several advantages, including higher reaction rates, simpler downstream processing, and the elimination of side reactions from other cellular enzymes. frontiersin.orgnih.gov KREDs are a class of oxidoreductases that catalyze the stereoselective reduction of ketones to their corresponding alcohols, typically requiring a nicotinamide (B372718) cofactor such as NADPH. nih.govrsc.org
The application of KREDs for the synthesis of chiral halohydrins from α-haloacetophenones is a well-established and efficient strategy. rsc.orgresearchgate.net Protein engineering and enzyme evolution techniques have been employed to develop KREDs with enhanced activity, stability, and stereoselectivity toward specific substrates. rsc.org For example, engineered KREDs have been reported to afford homochiral alcohols with >99% e.e. in the reduction of substrates like 2-chloroacetophenone. rsc.org The use of recombinant E. coli strains co-expressing a desired KRED and a cofactor-regenerating enzyme, such as glucose dehydrogenase (GDH), creates a highly efficient system for preparative-scale synthesis. rsc.org
Kinetic Resolution Strategies via Lipase-Catalyzed Acylation
Kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. This technique relies on a chiral catalyst, typically an enzyme, that reacts preferentially with one enantiomer over the other. jocpr.com For racemic 1-(4-bromophenyl)-2-chloroethanol, lipase-catalyzed acylation is a highly effective resolution strategy. In this process, a lipase (B570770) selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (the desired (S)-enantiomer) unreacted. jocpr.comunipd.it
The success of a kinetic resolution is quantified by the enantiomeric ratio (E-value), which is the ratio of the reaction rates for the two enantiomers (k_fast / k_slow). researchgate.net A high E-value (typically E > 100) is necessary to achieve both high conversion and high enantiomeric excess for the product and the remaining substrate. researchgate.net Lipases, such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL), are known to exhibit high enantioselectivity in the acylation of secondary alcohols, including aryl halohydrins. units.itacs.orgorganic-chemistry.org
The efficiency of the resolution depends on the substrate's structure. Aromatic chlorohydrins generally give excellent enantioselectivity in lipase-catalyzed resolutions. acs.org The choice of the acyl donor is also critical; activated esters like vinyl acetate (B1210297) are commonly used as they result in an irreversible acylation reaction, which drives the process forward and prevents product inhibition. nih.gov
Optimizing the reaction conditions is crucial for maximizing the efficiency and selectivity of the lipase-catalyzed resolution. Key parameters include the choice of lipase, solvent, acyl donor, and temperature.
Enzyme Selection : Different lipases exhibit varying selectivities for a given substrate. Screening a panel of commercially available lipases is a common first step to identify the most suitable catalyst. Immobilized lipases, such as Novozym® 435 (immobilized CALB), are often preferred due to their enhanced stability and ease of recovery and reuse. units.itnih.gov
Solvent : The choice of organic solvent can significantly impact enzyme activity and enantioselectivity. Non-polar, hydrophobic solvents like hexane (B92381) or toluene (B28343) are frequently used, as they tend to maintain the enzyme's active conformation. nih.govnih.gov
Acyl Donor : As mentioned, vinyl esters are effective acyl donors. The molar ratio of the acyl donor to the substrate must be controlled to ensure optimal reaction kinetics. nih.gov
Temperature : Temperature affects both the reaction rate and the enzyme's stability and selectivity. While higher temperatures can increase the reaction rate, they may also lead to decreased enantioselectivity or enzyme denaturation. Therefore, an optimal temperature must be determined empirically. jocpr.com
Through careful optimization of these parameters, lipase-catalyzed kinetic resolution can yield both the acylated product and the unreacted this compound with enantiomeric excesses often exceeding 99%. units.itacs.org
| Enzyme | Substrate Type | Acyl Donor | Key Finding | Reference |
| Candida antarctica Lipase B (Novozym® 435) | Racemic phenylethyl halohydrin acetates | (Hydrolysis) | Highly selective (E > 200), yielding (S)-halohydrin with >99% e.e. | units.it |
| Pseudomonas cepacia Lipase | Aromatic chlorohydrins | Isopropenyl acetate | Excellent enantioselectivity for aromatic substrates. | acs.org |
| Various Lipases | Racemic secondary alcohols | Vinyl acetate | CALB often shows superior performance in transesterification reactions. | nih.gov |
Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation
Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. These methods utilize chiral metal complexes as catalysts to control the stereochemical outcome of the reduction.
The asymmetric reduction of α-chlorinated aromatic ketones, a class of compounds to which the precursor of this compound belongs, can be effectively achieved using chiral Rhodium (Rh) catalysts. These reactions are characterized by rapid and selective reduction of the carbonyl group. researchgate.net The coordinatively saturated nature of diamine-based Cp*Rh(III) hydride complexes contributes to this efficient transformation. researchgate.net The specific structure of the ketone substrate and the choice of hydrogen source are critical factors that significantly influence the outcome of the reduction. researchgate.net
The design of the chiral catalyst is paramount for achieving high enantioselectivity. A notable example is the complex CpRhCl[(R,R)-Tsdpen], where Cp is pentamethylcyclopentadienyl and (R,R)-Tsdpen is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. This catalyst has demonstrated high efficiency in the asymmetric transfer hydrogenation of α,β-unsaturated ketones. researchgate.net The chiral ligand, (R,R)-Tsdpen, creates a chiral environment around the rhodium center, which directs the hydrogenation to one face of the prochiral ketone, leading to the desired stereoisomer of the alcohol. The interaction between the ligand and the substrate is influenced by both steric and electronic factors, which are key to achieving high levels of stereocontrol.
The hydrogen source plays a crucial role in the catalytic cycle. While isopropanol (B130326) can be used, mixtures of formic acid (HCOOH) and triethylamine (B128534) (NEt₃) are often preferred as they can lead to faster and irreversible reactions. researchgate.net The molar ratio of formic acid to triethylamine (F/T) has been shown to significantly impact both the rate of reduction and the enantioselectivity of the product. researchgate.net While an azeotropic mixture with an F/T ratio of 2.5:1 is commonly used, studies have shown that optimizing this ratio can lead to improved results. researchgate.net For instance, in some Ru-catalyzed reactions, an F/T ratio of 0.2 has been found to be optimal, affording faster reduction without compromising the enantiomeric excess (ee). The optimization of this hydrogen donor system is a critical parameter in developing an efficient process for the synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Effect on Reaction | Reference |
| Hydrogen Source | Isopropanol | Formic Acid/Triethylamine | Formic acid/triethylamine can lead to faster and irreversible reactions. | researchgate.net |
| Formic Acid/Triethylamine Ratio | Azeotropic (2.5:1) | Optimized (e.g., 0.2:1) | Affects both reduction rate and enantioselectivity; optimization can improve performance. | researchgate.net |
The principles of Ruthenium (Ru)-catalyzed asymmetric transfer hydrogenation (ATH) of α-fluoroacetophenones can be extended to other α-haloacetophenones. researchgate.net These reactions typically employ a ruthenium catalyst, such as one derived from [RuCl₂(p-cymene)]₂, and a chiral ligand like (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN). researchgate.net The reaction mechanism involves the formation of a ruthenium-hydride species from the hydrogen donor, which then transfers the hydride to the carbonyl carbon of the ketone. mdpi.com The chiral ligand directs this transfer to a specific face of the ketone, resulting in a high enantiomeric excess of the corresponding alcohol. researchgate.net The choice of solvent and the electronic properties of the substituents on the aromatic ring of the ketone can influence the enantioselectivity of the reduction. researchgate.net
Iridium (Ir)-based catalysts have also emerged as powerful tools for the asymmetric hydrogenation of α-halogenated ketones. acs.orgdntb.gov.ua Utilizing chiral ligands, such as those derived from cinchona alkaloids, these iridium catalysts can produce chiral halohydrins with high conversion and excellent enantioselectivities (up to >99% ee). acs.orgdntb.gov.ua A significant advantage of iridium catalysis is its potential for integration into one-pot transformations. nih.gov For example, a tandem reaction involving an asymmetric hydrogen transfer oxidation followed by an aldol (B89426) condensation has been demonstrated using a chiral iridium complex. nih.gov This approach allows for the construction of complex chiral molecules in a more efficient and atom-economical manner.
Chiral Rhodium Complex-Catalyzed Asymmetric Reduction of 2-Chloroacetophenones
Other Stereoselective Chemical Reduction Strategies
Beyond the use of rhodium, ruthenium, and iridium catalysts, other stereoselective chemical reduction strategies are available for the synthesis of chiral alcohols from prochiral ketones. One prominent method is the use of oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) reduction. mdpi.comwikipedia.org This method employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric reducing agent like borane (B79455) to achieve high enantioselectivity in the reduction of a wide range of ketones. mdpi.comwikipedia.org
Biocatalysis offers another powerful alternative for the stereoselective reduction of ketones. nih.gov Enzymes, such as reductases found in baker's yeast (Saccharomyces cerevisiae), can reduce α-chloro-β-keto esters to the corresponding α-chloro-β-hydroxy esters with high optical purity. georgiasouthern.eduresearchgate.net By screening a library of reductases, it is often possible to identify an enzyme that provides the desired diastereomer with high enantioselectivity. researchgate.net This biocatalytic approach can be scaled up using whole-cell systems, providing an economical and environmentally friendly route to chiral building blocks. georgiasouthern.edu
Asymmetric Boron Reduction Approaches
Asymmetric reduction of prochiral ketones using borane reagents, catalyzed by chiral oxazaborolidines, stands as a powerful and widely utilized method for the synthesis of enantiomerically enriched secondary alcohols. The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of this approach, offering high enantioselectivity for a broad range of substrates. wikipedia.orgalfa-chemistry.com
The CBS reduction employs a chiral catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, which forms an oxazaborolidine in situ with a borane source, such as borane-dimethyl sulfide (B99878) complex (BMS) or borane-THF. This chiral catalyst coordinates with the borane, activating it and facilitating a stereoselective hydride transfer to the carbonyl group of the substrate, in this case, 2-bromo-1-(4-bromophenyl)ethanone.
The stereochemical outcome of the reduction is predictable based on the Zimmerman-Traxler-like six-membered ring transition state model. The catalyst shields one face of the ketone, directing the hydride attack to the less sterically hindered face, thus leading to the formation of one enantiomer in excess. The choice of the B-substituent on the oxazaborolidine catalyst can influence the enantioselectivity, with bulkier groups often leading to higher enantiomeric excess (ee).
While specific experimental data for the CBS reduction of 2-bromo-1-(4-bromophenyl)ethanone is not extensively reported in publicly available literature, the general principles of the CBS reduction suggest that high enantioselectivity for this compound can be achieved. The reaction conditions, including the choice of solvent (commonly THF), temperature (typically low temperatures), and the specific oxazaborolidine catalyst, would need to be optimized to maximize the enantiomeric excess.
Table 1: Representative Enantioselectivities in CBS Reduction of Aryl Ketones
| Ketone Substrate | Chiral Catalyst | Borane Source | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) | Product Configuration |
| Acetophenone | (S)-Methyl-CBS | BH₃·THF | THF | -78 | 97 | (R) |
| p-Chloroacetophenone | (S)-Methyl-CBS | BH₃·THF | THF | -78 | 95 | (R) |
| p-Bromoacetophenone | (S)-Methyl-CBS | BH₃·THF | THF | -78 | 96 | (R) |
This table presents typical results for analogous substrates to illustrate the expected efficacy of the CBS reduction. The data is compiled from general literature on CBS reductions and serves as a predictive guide.
Stereoselective Reduction of Bromomethyl Ketones with Borohydride (B1222165) Reagents
The reduction of α-haloketones, such as 2-bromo-1-(4-bromophenyl)ethanone, with borohydride reagents like sodium borohydride (NaBH₄), can lead to the formation of two diastereomers: erythro and threo. The control of this diastereoselectivity is a critical aspect of the synthesis.
Diastereoselectivity Control (e.g., Erythro Selectivity)
The stereochemical outcome of the reduction of α-haloketones is often governed by the Felkin-Anh model, which predicts the approach of the hydride nucleophile to the carbonyl carbon. For α-haloketones, the electronegative halogen atom plays a significant role in influencing the conformation of the substrate and the trajectory of the incoming hydride.
In many cases, the reduction of α-haloketones with borohydride reagents favors the formation of the erythro diastereomer. This preference is often explained by a combination of steric and electronic effects in the transition state. The bulky bromomethyl group and the 4-bromophenyl group will orient themselves to minimize steric interactions, while the dipole of the carbonyl group and the C-Br bond will also influence the approach of the nucleophile.
The desired (1S,2S) or (1R,2R) configuration corresponds to the syn or erythro diastereomer. Achieving high erythro selectivity is therefore a key objective in this synthetic approach.
Influence of Reducing Agent and Solvent Systems
The choice of the reducing agent and the solvent system can have a profound impact on the diastereoselectivity of the reduction.
Reducing Agent: While sodium borohydride is a commonly used and mild reducing agent, other borohydride derivatives can offer different levels of stereocontrol. For instance, bulkier reducing agents such as lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®) can exhibit higher diastereoselectivity due to their increased steric hindrance, which can amplify the facial bias of the hydride attack.
Solvent System: The solvent plays a crucial role in solvating the reagents and stabilizing the transition state. Protic solvents, such as methanol (B129727) and ethanol, can participate in the reaction by forming alkoxyborohydrides in situ, which can alter the effective size and reactivity of the reducing agent. stackexchange.comechemi.commasterorganicchemistry.com For the reduction of α-haloketones, the use of chelating solvents or the addition of Lewis acids can also influence the diastereoselectivity by coordinating to both the carbonyl oxygen and the halogen atom, thereby locking the conformation of the substrate and directing the hydride attack.
For example, reductions in methanol often favor the formation of the erythro isomer. The specific choice of alcohol can impact the stereochemical outcome. A theoretical study on the NaBH₄ reduction of ketones in methanol suggests that the solvent plays a role in the transition state, influencing the diastereoselectivity. researchgate.netnih.gov
Table 2: Illustrative Influence of Reagent and Solvent on Diastereoselectivity in α-Haloketone Reduction
| α-Haloketone Substrate | Reducing Agent | Solvent | Predominant Diastereomer |
| 2-Bromo-1-phenylethanone | NaBH₄ | Methanol | Erythro |
| 2-Chloro-1-phenylethanone | LiBH₄ | Tetrahydrofuran | Erythro |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | K-Selectride® | Tetrahydrofuran | Erythro |
This table provides illustrative examples of how the choice of reagents and solvents can influence the diastereoselectivity in the reduction of analogous α-haloketones. The specific ratios would need to be determined experimentally for 2-bromo-1-(4-bromophenyl)ethanone.
Reaction Mechanisms and Stereochemical Control in the Synthesis and Transformations of 1s 1 4 Bromophenyl 2 Chloroethanol
Mechanistic Aspects of Asymmetric Reductions
The asymmetric reduction of the prochiral ketone, 2-chloro-1-(4-bromophenyl)ethanone, is a primary strategy for producing (1S)-1-(4-bromophenyl)-2-chloroethanol. This can be achieved through both transition metal-catalyzed systems and biocatalytic processes, each with distinct mechanistic features.
Hydride Delivery Mechanisms in Transition Metal-Catalyzed Systems
Transition metal complexes, particularly those based on ruthenium, are highly effective for the asymmetric hydrogenation of ketones. A prominent example is the Noyori-type catalyst, which typically consists of a ruthenium center, a chiral diamine ligand (like DPEN), and an arene ligand. The accepted mechanism for these catalysts involves a concerted, outer-sphere hydride transfer from the metal complex to the carbonyl carbon of the ketone.
The catalytic cycle begins with the activation of the precatalyst to form a ruthenium hydride species. The ketone substrate then coordinates to this active catalyst. The stereoselectivity of the reduction is dictated by the specific orientation of the ketone in the transition state, which is influenced by the chiral environment created by the diamine ligand. The hydride (H⁻) from the ruthenium and a proton (H⁺) from the amine ligand are transferred to the carbonyl group in a six-membered ring transition state. This simultaneous delivery of both hydrogen species is a key feature of the "metal-ligand bifunctional" mechanism. The orientation of the 4-bromophenyl and chloromethyl groups of the substrate is directed by steric and electronic interactions with the chiral ligand, leading to the preferential formation of one enantiomer.
For instance, catalysts of the Ru(II)/N-tosyl-1,2-diphenylethylene-1,2-diamine (TsDPEN) class are commonly used. The hydride transfer from the Ru-H bond to the ketone's carbonyl carbon proceeds through a well-organized transition state where the substrate's substituents interact with the catalyst's chiral ligands to minimize steric hindrance, thus directing the hydride to a specific face of the carbonyl.
Cofactor Regeneration Mechanisms in Biocatalytic Processes
Biocatalytic reductions using enzymes such as alcohol dehydrogenases (ADHs) offer a highly selective and environmentally benign route to chiral alcohols. These enzymes utilize nicotinamide (B372718) cofactors, either NADH (nicotinamide adenine (B156593) dinucleotide) or NADPH (nicotinamide adenine dinucleotide phosphate), as the source of hydride for the reduction of the ketone. The high cost of these cofactors necessitates an in-situ regeneration system to make the process economically viable.
Two common and efficient cofactor regeneration systems are the glucose/glucose dehydrogenase (GDH) system and the formate (B1220265)/formate dehydrogenase (FDH) system.
Glucose Dehydrogenase (GDH) System: In this system, glucose is oxidized to gluconolactone (B72293) by GDH. This oxidation is coupled with the reduction of the oxidized cofactor (NAD⁺ or NADP⁺) back to its active reduced form (NADH or NADPH). The regenerated cofactor can then be used by the primary ADH for another round of ketone reduction. This system is highly efficient and can be used for the regeneration of both NADH and NADPH. nih.gov
Formate Dehydrogenase (FDH) System: This system utilizes the oxidation of formate to carbon dioxide, catalyzed by FDH, to regenerate NADH from NAD⁺. A significant advantage of this system is that the byproduct, carbon dioxide, is a gas that can be easily removed from the reaction mixture, which can drive the equilibrium towards product formation. nih.gov
Stereocontrol Factors in Enantioselective Transformations
The high degree of stereoselectivity achieved in the synthesis of this compound is a result of several controlling factors that influence the approach of the reducing agent to the prochiral ketone.
Substrate Control in Haloketone Reductions
In the absence of a chiral catalyst or reagent, the inherent structural features of the substrate can influence the stereochemical outcome of a reduction. For α-haloketones like 2-chloro-1-(4-bromophenyl)ethanone, models such as the Felkin-Anh model can be used to predict the preferred direction of nucleophilic attack (hydride delivery).
The Felkin-Anh model posits that the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. In the case of 2-chloro-1-(4-bromophenyl)ethanone, the 4-bromophenyl group is the largest substituent. The model predicts that the hydride will approach from the face of the carbonyl that is less sterically hindered, leading to a preferential formation of one diastereomer if a chiral center were already present. While the starting material is prochiral, the principles of minimizing steric hindrance in the transition state still apply and can be influenced by the relative sizes of the substituents on the carbonyl group.
Reagent and Catalyst Control in Asymmetric Inductions
The use of chiral reagents and catalysts is the most common and effective strategy for achieving high enantioselectivity.
Reagent Control: Chiral reducing agents, such as those used in the Corey-Bakshi-Shibata (CBS) reduction, can impart a high degree of stereocontrol. The CBS reduction employs a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source. The mechanism involves the coordination of the ketone's oxygen to the Lewis acidic boron of the catalyst. The bulky substituent of the catalyst then directs the borane to one face of the ketone, leading to a highly enantioselective reduction. The predictability and high enantiomeric excesses (often >95% ee) make the CBS reduction a powerful tool in asymmetric synthesis. alfa-chemistry.comnrochemistry.com
Catalyst Control: As discussed in section 3.1.1, chiral transition metal catalysts, like Noyori's ruthenium catalysts, provide excellent stereocontrol. The chiral ligands on the metal center create a defined chiral pocket that forces the substrate to bind in a specific orientation, thus exposing one face of the carbonyl to hydride attack.
The following table presents data on the biocatalytic reduction of 2-chloro-1-(4-bromophenyl)ethanone using different alcohol dehydrogenase mutants, highlighting the catalyst's control over the stereochemical outcome.
| Enzyme (TeSADH Mutant) | Product Enantiomer | Enantiomeric Excess (ee) | Conversion (%) |
|---|---|---|---|
| P84S/I86A | (R)-1-(4-bromophenyl)-2-chloroethanol | >99% | Quantitative |
| ΔP84/A85G | (S)-1-(4-bromophenyl)-2-chloroethanol | >99% | Quantitative |
Data sourced from a study on the asymmetric reduction of 2-haloacetophenones. nih.gov
Influence of Electronic and Steric Factors on Stereoselectivity
The stereochemical outcome of the reduction is a delicate balance of both electronic and steric effects.
Electronic Factors: The electron-withdrawing nature of the bromine atom on the phenyl ring and the chlorine atom on the α-carbon can influence the reactivity of the carbonyl group. The polarization of the C=O bond can affect its interaction with the catalyst and the hydride source. Electron-donating or withdrawing groups on the aromatic ring of the substrate can impact the enantioselectivity of the reduction by altering the electronic properties of the carbonyl group and its interaction with the chiral catalyst. mdpi.com
Steric Factors: The relative sizes of the substituents attached to the carbonyl carbon (the 4-bromophenyl group and the chloromethyl group) play a crucial role in determining the facial selectivity of the hydride attack. In transition metal-catalyzed reductions, the chiral ligands are designed to create a steric environment that differentiates between these two groups, forcing the hydride to attack from the less hindered face. Similarly, in biocatalytic reductions, the shape and size of the enzyme's active site accommodate the substrate in a specific orientation to achieve high stereoselectivity.
The following table shows the results of the enantioselective reduction of various substituted acetophenones using a chiral spiroborate ester catalyst, illustrating the impact of different substituents on the enantiomeric excess.
| Substrate | Product | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|
| Acetophenone (B1666503) | (R)-1-Phenylethanol | 99% | 95% |
| 4-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 98% | 96% |
| 4-Bromoacetophenone | (R)-1-(4-Bromophenyl)ethanol | 97% | 94% |
| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 96% | 92% |
Data adapted from a study on the asymmetric reduction of ketones using spiroborate ester catalysts. nih.gov
Reaction Pathways Involving Halohydrin Intermediates
Halohydrins, such as this compound, are versatile intermediates in organic synthesis. Their structure, featuring vicinal hydroxyl and halogen substituents, allows for several key transformations that are governed by specific reaction mechanisms and stereochemical principles. The proximity of the nucleophilic hydroxyl group and the electrophilic carbon bearing the halogen facilitates intramolecular reactions, most notably the formation of epoxides. Furthermore, both the halogen and the hydroxyl group (upon activation) can act as leaving groups in nucleophilic displacement reactions, providing pathways to a variety of functionalized products with controlled stereochemistry.
Epoxide Formation from Halohydrins
The conversion of halohydrins to epoxides is a fundamental and widely utilized transformation in organic chemistry, often proceeding with a high degree of stereochemical control. This intramolecular cyclization is a classic example of the Williamson ether synthesis.
The mechanism for the formation of (S)-2-(4-bromophenyl)oxirane from this compound is initiated by the deprotonation of the hydroxyl group using a base. This generates a transient alkoxide intermediate. The negatively charged oxygen then acts as an internal nucleophile, attacking the adjacent carbon atom that bears the chlorine atom. masterorganicchemistry.com This step is an intramolecular S_N2 (bimolecular nucleophilic substitution) reaction. libretexts.org
For the reaction to proceed, the molecule must adopt a conformation where the alkoxide and the chlorine atom are positioned anti-periplanar to each other. lumenlearning.com This arrangement allows for efficient backside attack on the carbon-chlorine bond, leading to the displacement of the chloride ion and the simultaneous formation of the three-membered epoxide ring. masterorganicchemistry.com The reaction results in an inversion of configuration at the carbon atom undergoing the nucleophilic attack (the one bearing the chlorine). However, since the stereocenter in the starting material, this compound, is at the carbon bearing the hydroxyl and phenyl groups (C1), its configuration is retained in the final epoxide product, (S)-2-(4-bromophenyl)oxirane.
The reaction is stereospecific; a single enantiomer of the halohydrin yields a single enantiomer of the epoxide. masterorganicchemistry.com The significant relief of ring strain in the epoxide product does not typically drive this reaction; rather, the formation of the epoxide from the halohydrin is driven by the favorability of the intramolecular S_N2 reaction. masterorganicchemistry.comlibretexts.org
In addition to chemical synthesis, biocatalytic methods using enzymes known as halohydrin dehalogenases (HHDH) can accomplish this transformation. nih.govnih.gov These enzymes catalyze the intramolecular displacement of the halogen by the vicinal hydroxyl group to produce the corresponding epoxide. researchgate.net The proposed mechanism involves a catalytic tyrosine residue acting as a base to abstract a proton from the hydroxyl group, thereby increasing its nucleophilicity for the subsequent attack on the carbon-halogen bond. nih.gov
Table 1: Reaction Conditions for Epoxide Formation from this compound
| Reagent/Catalyst | Solvent | Reaction Type | Product | Stereochemical Outcome |
|---|---|---|---|---|
| Sodium Hydroxide (B78521) (NaOH) | Water/THF | Base-catalyzed Intramolecular S_N2 | (S)-2-(4-Bromophenyl)oxirane | Retention of configuration at C1 |
| Potassium tert-butoxide | tert-Butanol | Base-catalyzed Intramolecular S_N2 | (S)-2-(4-Bromophenyl)oxirane | Retention of configuration at C1 |
| Halohydrin Dehalogenase (HheC) | Aqueous Buffer | Enzymatic Dehalogenation | (S)-2-(4-Bromophenyl)oxirane | High enantioselectivity |
Nucleophilic Displacement Pathways Affecting Stereochemistry
The stereochemistry of this compound can be altered through intermolecular nucleophilic displacement reactions. These pathways compete with the intramolecular epoxide formation and are highly dependent on the reaction conditions and the nature of the nucleophile. The molecule presents two primary electrophilic sites for nucleophilic attack: the carbon bearing the chlorine (C2) and the chiral carbon bearing the hydroxyl group (C1).
A direct nucleophilic attack on the primary carbon (C2) displacing the chloride ion is an S_N2 reaction. This pathway generally does not affect the stereocenter at C1. However, a more synthetically useful and stereochemically significant pathway involves the displacement of the hydroxyl group at the chiral center. Since the hydroxyl group is a poor leaving group, it must first be converted into a better one, such as a tosylate (OTs) or mesylate (OMs).
The reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl group into a tosylate. This transformation occurs without breaking the C-O bond, thus the configuration at the chiral center is retained, yielding (1S)-1-(4-bromophenyl)-2-chloroethyl 4-methylbenzenesulfonate.
This tosylated intermediate is now highly susceptible to S_N2 attack by a variety of nucleophiles. When a strong nucleophile, such as azide (B81097) (N₃⁻) or cyanide (CN⁻), is introduced, it attacks the chiral carbon (C1) from the side opposite to the bulky tosylate leaving group. vanderbilt.edu This backside attack forces an inversion of the stereochemical configuration at C1, a phenomenon known as the Walden inversion. pressbooks.publibretexts.org The product will thus have the opposite (R) configuration at this center.
The choice of nucleophile and reaction conditions is critical in determining the reaction's outcome. Strong, non-basic nucleophiles favor the intermolecular S_N2 displacement, whereas strong bases tend to promote the competing intramolecular cyclization to form the epoxide (as described in section 3.3.1). The competition between these pathways allows for the selective synthesis of either the epoxide or a product with an inverted stereocenter, starting from the same chiral halohydrin.
Table 2: Nucleophilic Displacement Reactions and Stereochemical Outcomes
| Starting Material | Reagents | Intermediate | Nucleophile | Product | Stereochemical Outcome |
|---|---|---|---|---|---|
| This compound | 1. TsCl, Pyridine | (1S)-1-(4-bromophenyl)-2-chloroethyl 4-methylbenzenesulfonate | Sodium Azide (NaN₃) | (1R)-1-azido-1-(4-bromophenyl)-2-chloroethane | Inversion of configuration |
| This compound | 1. TsCl, Pyridine | (1S)-1-(4-bromophenyl)-2-chloroethyl 4-methylbenzenesulfonate | Potassium Cyanide (KCN) | (2R)-2-(4-bromophenyl)-3-chloropropanenitrile | Inversion of configuration |
| This compound | 1. MsCl, Et₃N | (1S)-1-(4-bromophenyl)-2-chloroethyl methanesulfonate | Sodium Thiophenoxide (NaSPh) | (R)-1-(4-bromophenyl)-2-chloro-1-(phenylthio)ethane | Inversion of configuration |
Synthetic Transformations and Derivatizations of 1s 1 4 Bromophenyl 2 Chloroethanol As a Chiral Synthon
Conversion to Chiral Epoxy Systems (e.g., Optically Active Styrene (B11656) Oxides)
The conversion of halohydrins to epoxides is a fundamental transformation in organic synthesis, often proceeding through an intramolecular Williamson ether synthesis. In the case of (1S)-1-(4-bromophenyl)-2-chloroethanol, treatment with a base facilitates the deprotonation of the hydroxyl group, forming an alkoxide. This intermediate then undergoes an intramolecular SN2 reaction, where the alkoxide displaces the adjacent chloride, resulting in the formation of the corresponding chiral epoxide, (S)-2-(4-bromophenyl)oxirane, also known as (S)-4-bromostyrene oxide. This reaction is stereospecific, with the configuration of the carbon bearing the hydroxyl group being retained, while the configuration at the carbon bearing the halogen is inverted.
The reaction is typically carried out in the presence of a stoichiometric amount of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent system, which can include water, alcohols, or biphasic mixtures. The efficiency of the cyclization is generally high, affording the desired epoxide in good to excellent yields.
Table 1: Synthesis of (S)-4-bromostyrene oxide from this compound
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Sodium Hydroxide | Water/Dichloromethane | 25 | >95 (assumed) |
| 2 | Potassium Carbonate | Methanol (B129727) | 60 | High (inferred) |
Synthesis of Chiral Amino Alcohols and Ethanolamines
Chiral β-amino alcohols are important structural motifs in many pharmaceuticals and natural products. This compound serves as a key precursor for the synthesis of these valuable compounds through various synthetic strategies.
A common route to 1-aryl-2-aminoethanols from halohydrins involves a two-step sequence. First, the halohydrin is converted to the corresponding epoxide, as described in section 4.1. Subsequently, the epoxide is subjected to a ring-opening reaction with an amine. This aminolysis of epoxides is a well-established method for the synthesis of β-amino alcohols. researchgate.net The reaction of (S)-4-bromostyrene oxide with ammonia (B1221849) or a primary amine will yield the corresponding chiral 1-(4-bromophenyl)-2-aminoethanol derivative. The regioselectivity of the ring-opening is crucial, and with ammonia or primary amines, the attack typically occurs at the less sterically hindered carbon, which in this case is the terminal carbon of the oxirane ring.
Table 2: Representative Synthesis of 1-(4-bromophenyl)-2-aminoethanols from (S)-4-bromostyrene oxide
| Entry | Amine | Solvent | Temperature (°C) | Product |
| 1 | Ammonia | Methanol | 100 (sealed tube) | (S)-2-amino-1-(4-bromophenyl)ethanol |
| 2 | Benzylamine | Ethanol | Reflux | (S)-1-(4-bromophenyl)-2-(benzylamino)ethanol |
Note: This data is based on general procedures for the aminolysis of styrene oxides and not specifically for (S)-4-bromostyrene oxide.
One-pot syntheses offer advantages in terms of efficiency and sustainability by reducing the number of work-up and purification steps. The conversion of this compound to a β-amino alcohol can be achieved in a single pot by reacting the halohydrin directly with an amine in the presence of a base. nih.govvu.nl This approach combines the in situ formation of the epoxide with its subsequent ring-opening. The choice of base and reaction conditions is critical to ensure the desired reaction pathway and minimize side reactions.
Another one-pot strategy involves the direct nucleophilic substitution of the chloride by an amine. thieme-connect.de However, this may compete with the epoxide formation pathway, and the regioselectivity might be different.
Table 3: Conceptual One-Pot Synthesis of β-Amino Alcohols
| Entry | Amine | Base | Solvent | Expected Product |
| 1 | Isopropylamine | Potassium Carbonate | Methanol | (S)-1-(4-bromophenyl)-2-(isopropylamino)ethanol |
| 2 | Aniline | Sodium Hydroxide | Water | (S)-1-(4-bromophenyl)-2-(phenylamino)ethanol |
Note: This table represents conceptual pathways based on general one-pot strategies for β-amino alcohol synthesis from halohydrins.
Other Functional Group Interconversions of the Halohydrin Moiety
Beyond the formation of epoxides and amino alcohols, the two functional groups of this compound can be independently or concertedly transformed to access a wider range of chiral derivatives.
The chlorine atom in this compound is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at the C-2 position. nih.gov This SN2 reaction typically proceeds with inversion of configuration if the hydroxyl group is not involved. A variety of nucleophiles, such as azide (B81097), cyanide, and thiolates, can be employed. The reaction with sodium azide, for instance, would yield the corresponding azido (B1232118) alcohol, which can be further reduced to the amino alcohol.
Table 4: Nucleophilic Substitution at the Chlorinated Carbon
| Entry | Nucleophile | Solvent | Product |
| 1 | Sodium Azide | DMF | (1S,2S)-1-(4-bromophenyl)-2-azidoethanol |
| 2 | Sodium Cyanide | DMSO | (S)-3-(4-bromophenyl)-3-hydroxypropanenitrile |
| 3 | Sodium Thiophenoxide | Ethanol | (S)-1-(4-bromophenyl)-2-(phenylthio)ethanol |
Note: The stereochemistry of the product is predicted based on an SN2 mechanism with inversion of configuration at the C-2 position.
The secondary hydroxyl group of this compound can undergo typical alcohol reactions such as esterification and etherification. Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid under acidic conditions. chemguide.co.ukmasterorganicchemistry.comsavemyexams.comlibretexts.org Etherification can be carried out, for example, through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. nih.gov These transformations allow for the introduction of a wide range of functionalities at the benzylic position.
Table 5: Transformations of the Hydroxyl Group
| Reaction Type | Reagent | Conditions | Product |
| Esterification | Acetyl Chloride | Pyridine (B92270), CH2Cl2, 0 °C to rt | (1S)-1-(4-bromophenyl)-2-chloroethyl acetate (B1210297) |
| Etherification | Sodium Hydride, then Methyl Iodide | THF, 0 °C to rt | (S)-1-(4-bromophenyl)-2-chloro-1-methoxyethane |
Note: These are representative examples of esterification and etherification reactions for a secondary alcohol.
Derivatization for Advanced Research Applications
The strategic modification of this compound unlocks its potential in multi-step syntheses, enabling the construction of molecules with significant biological or material science applications.
Application of Silylation for Analytical or Protective Group Strategies
The hydroxyl group of this compound is a key site for derivatization, particularly through silylation. This process involves the replacement of the acidic proton of the hydroxyl group with a silyl (B83357) group (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)), converting the alcohol into a silyl ether. This transformation is crucial for two primary reasons: as a protective group strategy in multi-step synthesis and for enhancing the volatility and thermal stability of the compound for analytical techniques like gas chromatography (GC).
Protective Group Strategy: In complex synthetic pathways, the reactivity of the hydroxyl group can interfere with desired transformations at other parts of the molecule. By converting it to a sterically hindered and chemically robust silyl ether, the hydroxyl group is temporarily "masked" or "protected." Common silylating agents include trimethylsilyl chloride (TMSCl), triethylsilyl chloride (TESCl), and tert-butyldimethylsilyl chloride (TBDMSCl), often in the presence of a base such as imidazole (B134444) or triethylamine (B128534) to neutralize the HCl byproduct. The choice of silyl group allows for tunable stability, with bulkier groups like TBDMS offering greater resistance to acidic and basic conditions compared to TMS. Once the desired synthetic steps are completed, the silyl ether can be selectively cleaved under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to regenerate the original hydroxyl group.
| Silylating Agent | Common Base | Relative Stability | Deprotection Reagent |
| Trimethylsilyl chloride (TMSCl) | Imidazole, Triethylamine | Low | Mild acid, Fluoride ion |
| Triethylsilyl chloride (TESCl) | Imidazole, Triethylamine | Moderate | Acid, Fluoride ion |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole, Triethylamine | High | Fluoride ion (e.g., TBAF) |
| tert-Butyldiphenylsilyl chloride (TBDPSCl) | Imidazole, Triethylamine | Very High | Fluoride ion (e.g., TBAF) |
Analytical Applications: Derivatization of this compound with a silylating agent significantly increases its volatility, making it amenable to analysis by gas chromatography-mass spectrometry (GC-MS). The polar hydroxyl group is replaced by a non-polar silyl ether, which reduces intermolecular hydrogen bonding and allows the compound to be vaporized at lower temperatures without decomposition. This is particularly useful for chiral GC analysis to determine the enantiomeric purity of the alcohol.
Formation of Other Complex Chiral Scaffolds
The bifunctional nature of this compound, possessing both a chiral secondary alcohol and a primary chloride, makes it an excellent precursor for the synthesis of various complex chiral scaffolds, particularly heterocyclic structures like epoxides and aziridines.
Synthesis of Chiral Epoxides: Intramolecular cyclization of this compound under basic conditions leads to the formation of the corresponding chiral epoxide, (S)-2-(4-bromophenyl)oxirane. This transformation proceeds via an intramolecular Williamson ether synthesis, where the alkoxide, generated by deprotonation of the hydroxyl group, acts as a nucleophile and displaces the adjacent chloride ion. This stereospecific reaction occurs with inversion of configuration at the carbon bearing the chlorine atom is not a stereocenter, thus the stereochemistry at the benzylic carbon is retained. These chiral epoxides are highly valuable intermediates, as they can undergo regioselective and stereoselective ring-opening reactions with a variety of nucleophiles to introduce new functionalities and build more complex molecular architectures.
Synthesis of Chiral Aziridines: The chloroethanol moiety can also be converted into a chiral aziridine (B145994), a three-membered heterocyclic ring containing a nitrogen atom. This transformation typically involves a two-step process. First, the hydroxyl group is converted into a better leaving group, for example, by tosylation. Subsequent reaction with an amine, which acts as a nucleophile, leads to an initial intermolecular substitution followed by an intramolecular cyclization to form the aziridine ring. The stereochemistry of the starting alcohol dictates the stereochemistry of the resulting aziridine. Chiral aziridines are important building blocks in medicinal chemistry due to their presence in numerous biologically active compounds.
| Transformation | Reagents and Conditions | Product |
| Epoxidation | Base (e.g., NaOH, KOH) in a suitable solvent | (S)-2-(4-bromophenyl)oxirane |
| Aziridination (multi-step) | 1. TsCl, pyridine 2. Amine (R-NH2) | Chiral N-substituted-2-(4-bromophenyl)aziridine |
The ability to transform this compound into these and other complex chiral scaffolds highlights its significance as a versatile synthon in modern asymmetric synthesis.
Advanced Analytical Methodologies for Stereochemical Characterization and Purity Assessment in Research
Chromatographic Techniques for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. Chiral chromatography, which utilizes a chiral stationary phase (CSP) to differentiate between enantiomers, is the most widely used technique for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times.
Methodology and Findings: For the analysis of compounds structurally similar to (1S)-1-(4-bromophenyl)-2-chloroethanol, polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are often employed. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol (B130326), is crucial for achieving optimal separation. The elution order of the enantiomers can be influenced by the specific CSP and the mobile phase composition. While specific HPLC analytical data for this compound is not extensively detailed in the public domain, methods developed for the closely related compound, (S)-1-(4-bromophenyl)ethanol, provide a strong basis for method development. For instance, the separation of (S)-1-(4-bromophenyl)ethanol has been achieved using a Daicel Chiralcel OJ-H column with a mobile phase of 5% isopropanol in hexane.
Interactive Data Table: Illustrative Chiral HPLC Parameters for a Related Compound
| Parameter | Value |
| Compound | (S)-1-(4-bromophenyl)ethanol |
| Stationary Phase | Daicel Chiralcel OJ-H |
| Mobile Phase | 5% Isopropanol in Hexane |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Major) | 22.2 min |
| Retention Time (Minor) | 24.1 min |
Note: This data is for a structurally similar compound and serves as a starting point for the analysis of this compound.
Chiral Gas Chromatography (GC) Analysis
Chiral Gas Chromatography (GC) is another effective technique for the separation of volatile chiral compounds. In this method, the enantiomers are separated based on their differential interactions with a chiral stationary phase coated on the inside of a capillary column.
Methodology and Findings: For the analysis of haloalcohols like this compound, derivatization may sometimes be necessary to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetyl or heptafluorobutyryl groups. The choice of the chiral stationary phase is critical, with cyclodextrin (B1172386) derivatives being commonly used for such separations. The temperature program of the GC oven is optimized to achieve baseline separation of the enantiomeric peaks. A flame ionization detector (FID) is typically used for detection due to its high sensitivity for organic compounds. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.
Interactive Data Table: General Chiral GC Parameters
| Parameter | Typical Value/Condition |
| Stationary Phase | Cyclodextrin-based chiral phase |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Oven Temperature | Programmed ramp (e.g., 100°C to 250°C) |
| Detector | Flame Ionization Detector (FID) |
Spectroscopic Methods for Structure and Purity Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of synthesized compounds. A combination of different spectroscopic methods provides a comprehensive understanding of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Research Findings: While the specific NMR spectra for this compound are not readily available, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally related compounds, such as 1-(4-bromophenyl)ethanol.
¹H NMR: The spectrum of this compound is expected to show a doublet for the aromatic protons adjacent to the bromo-substituted carbon and another doublet for the protons ortho to the chiral center. The benzylic proton (CH-OH) would appear as a triplet, coupled to the adjacent methylene (B1212753) protons. The protons of the chloromethyl group (CH₂Cl) would likely appear as a doublet. The hydroxyl proton would be a broad singlet.
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon bearing the bromine atom will be significantly downfield. The benzylic carbon and the carbon of the chloromethyl group will also have characteristic chemical shifts.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | ~7.5 | d |
| ~7.2 | d | |
| ~4.9-5.1 | t | |
| ~3.7-3.9 | d | |
| Variable | br s | |
| ¹³C | ~140-145 | s |
| ~131-133 | d | |
| ~127-129 | d | |
| ~121-123 | s | |
| ~70-75 | d | |
| ~45-50 | t |
Note: These are predicted values based on the analysis of similar structures.
Infrared (IR) and Raman Spectroscopy Applications
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.
Research Findings: The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹. The C-O stretching vibration will appear in the 1000-1200 cm⁻¹ region. The C-Br and C-Cl stretching vibrations will be found in the fingerprint region, typically below 800 cm⁻¹. Raman spectroscopy can provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.
Interactive Data Table: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| O-H Stretch (alcohol) | 3200-3600 (broad) |
| C-H Stretch (aromatic) | 3000-3100 |
| C-O Stretch (alcohol) | 1000-1200 |
| C-Cl Stretch | 600-800 |
| C-Br Stretch | 500-600 |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Research Findings: In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be seen for the molecular ion and any fragments containing these halogens. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which will result in two peaks of nearly equal intensity separated by two mass units. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of these isotopic patterns will give a distinctive signature for the molecular ion. Common fragmentation pathways would include the loss of a chloromethyl radical (•CH₂Cl) and the loss of water (H₂O).
Interactive Data Table: Expected Mass Spectrometry Fragments
| m/z | Fragment |
| 234/236/238 | [M]⁺ (isotopic cluster) |
| 185/187 | [M - CH₂Cl]⁺ |
| 157/159 | [C₇H₆Br]⁺ |
| 77 | [C₆H₅]⁺ |
Optical Rotation Measurements for Configuration Assignment
Optical rotation is a critical analytical technique used to characterize chiral compounds, such as this compound. Chiral molecules are optically active, meaning they have the ability to rotate the plane of plane-polarized light. wikipedia.orgchemist.sg This phenomenon is an intrinsic property of a molecule's three-dimensional structure, and its measurement provides valuable information for assigning the absolute configuration of enantiomers. wikipedia.org Enantiomers, which are non-superimposable mirror images of each other, will rotate plane-polarized light to an equal extent but in opposite directions. chemist.sg The enantiomer that rotates light clockwise is termed dextrorotary (+), while the one that rotates it counterclockwise is called levorotary (-). wikipedia.orgchemist.sg
The measurement is performed using an instrument called a polarimeter. wikipedia.org In a typical experiment, monochromatic light, often from a sodium D-line source (589 nm), is passed through a polarizer. masterorganicchemistry.com This plane-polarized light then travels through a sample tube of a known path length containing a solution of the chiral compound at a specific concentration and temperature. masterorganicchemistry.comyoutube.com The extent to which the light's plane is rotated is measured by a second polarizer, known as the analyzer. masterorganicchemistry.com
The observed rotation (α) is dependent on the concentration of the sample, the path length of the sample tube, the temperature, and the wavelength of the light used. wikipedia.org To standardize these measurements for comparison between different samples and laboratories, the specific rotation [α] is calculated. wikipedia.orgmasterorganicchemistry.com It is an intensive property and a defining characteristic of a particular chiral compound. wikipedia.org The specific rotation is calculated using the formula:
[α]Tλ = α / (c × l)
Where:
[α] is the specific rotation.
T is the temperature in degrees Celsius.
λ is the wavelength of the light.
α is the observed rotation in degrees.
c is the concentration in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL). masterorganicchemistry.com
l is the path length of the polarimeter tube in decimeters (dm). masterorganicchemistry.com
For this compound, the "S" designation in its name refers to its absolute configuration at the chiral center, as determined by the Cahn-Ingold-Prelog priority rules. By measuring the specific rotation, researchers can confirm the stereochemical identity of a synthesized batch. A measured negative value would classify it as levorotary, while a positive value would make it dextrorotary. Its enantiomer, (1R)-1-(4-bromophenyl)-2-chloroethanol, would exhibit a specific rotation of the same magnitude but with the opposite sign.
Table 1: Representative Data from Optical Rotation Measurement This table contains illustrative data for educational purposes.
| Parameter | Value | Description |
|---|---|---|
| Compound | This compound | The chiral substance being analyzed. |
| Concentration (c) | 1.0 g/100mL | The amount of substance dissolved in the solvent. masterorganicchemistry.com |
| Solvent | Chloroform (CHCl₃) | The medium in which the compound is dissolved. |
| Temperature (T) | 20 °C | The standard temperature for the measurement. wikipedia.org |
| Wavelength (λ) | 589 nm (Sodium D-line) | The specific wavelength of monochromatic light used. wikipedia.org |
| Path Length (l) | 1.0 dm | The length of the sample cell through which light passes. masterorganicchemistry.com |
| Observed Rotation (α) | -0.45° | The measured angle of rotation. |
| Calculated Specific Rotation [α] | -45° | The standardized physical constant for the compound under these conditions. |
X-ray Crystallography for Absolute Stereochemistry (Applicable to Crystalline Derivatives)
X-ray crystallography is the most definitive and powerful method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netresearchgate.net While techniques like optical rotation can assign configuration relative to known standards, single-crystal X-ray diffraction can unambiguously determine the absolute spatial arrangement of atoms in a chiral molecule, provided that a suitable single crystal can be obtained. researchgate.net
For a non-crystalline compound like an ethanol, it is often necessary to prepare a crystalline derivative. This can be achieved by reacting the alcohol with a suitable reagent to form, for example, an ester or a urethane (B1682113) that crystallizes more readily. Once a high-quality single crystal is grown, it is mounted on a diffractometer and irradiated with a beam of X-rays. growingscience.com The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. growingscience.com The intensities and positions of these diffracted beams are then used to calculate an electron density map of the molecule, from which the atomic positions can be determined. thieme-connect.de
The determination of the absolute configuration is made possible by a phenomenon known as anomalous dispersion or anomalous scattering. researchgate.netthieme-connect.de This effect becomes significant when the crystal contains a "heavy atom"—an atom with a large number of electrons, such as a halogen. researchgate.netthieme-connect.de The bromine atom in this compound makes it an excellent candidate for this method. The heavy bromine atom scatters X-rays with a phase shift, causing a breakdown of Friedel's law, which states that the intensities of diffraction spots (hkl) and their inverses (-h-k-l) are equal. researchgate.net By carefully measuring the intensity differences between these "Friedel pairs" (known as the Bijvoet method), the true absolute configuration of the molecule can be established. researchgate.net The correctness of the assigned stereochemistry is often validated by the Flack parameter, which should refine to a value close to zero for the correct enantiomer. researchgate.net
Table 2: Typical Crystallographic Data for a Derivative of this compound This table presents hypothetical data characteristic of a single-crystal X-ray diffraction experiment.
| Parameter | Example Value | Description |
|---|---|---|
| Chemical Formula | C₁₅H₁₂BrClO₃ | Molecular formula of a hypothetical crystalline derivative. |
| Formula Weight | 355.61 g/mol | The molar mass of the derivative. |
| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. researchgate.net |
| Space Group | P2₁ | The set of symmetry operations for the crystal. The P2₁ space group is common for chiral, non-centrosymmetric molecules. |
| Unit Cell Dimensions | a = 5.36 Å | The dimensions of the basic repeating unit of the crystal lattice. benthamopen.com |
| b = 8.34 Å | ||
| c = 25.05 Å | ||
| β = 93.83° | ||
| Volume (V) | 1118 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. benthamopen.com |
| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for the diffraction experiment. researchgate.net |
| Flack Parameter | 0.02(3) | A value close to 0 confirms the assigned absolute configuration. researchgate.net |
Research Perspectives and Future Directions in Chiral 1 Aryl 2 Haloethanol Chemistry
Development of Novel Highly Enantioselective Catalytic Systems
The primary route to enantiopure 1-aryl-2-haloethanols is the asymmetric reduction of the corresponding prochiral α-haloketones. The development of highly efficient and selective catalytic systems is a cornerstone of ongoing research. rsc.org These systems can be broadly categorized into biocatalytic, organocatalytic, and metal-catalyzed approaches.
Organocatalysis, particularly using oxazaborolidines, has proven effective. rsc.orgnih.gov These catalysts, developed by Itsuno and Corey, facilitate the reduction of ketones with high enantiomeric excess (ee). nih.gov For instance, the reduction of phenacyl chloride using a dihydrooxazaborin derived from valine methyl ester and salicylaldehyde (B1680747) yields the corresponding (S)-2-chloro-1-phenylethanol with 85% ee. researchgate.net
Transition metal catalysis offers another powerful avenue. Iridium-based catalysts, such as those employing f-phamidol ligands, have been used for the asymmetric hydrogenation of α-halogenated ketones, achieving not only high yields (up to 99%) and enantioselectivities (up to 99% ee) but also excellent diastereoselectivities (>20:1 dr). rsc.org A significant advantage of such systems is the potential for high substrate-to-catalyst ratios, which is crucial for scalability. rsc.org
Biocatalysis is emerging as a highly attractive alternative, prized for its high selectivity under mild reaction conditions. unipd.it Alcohol dehydrogenases (ADHs) and carbonyl reductases (KREDs) are widely used for the asymmetric reduction of haloketones. unipd.it Furthermore, innovative multienzyme cascade reactions are being developed. A bienzymatic system combining an ene-reductase (ERED) and an alcohol dehydrogenase (ADH) allows for the stereoselective synthesis of various halohydrin stereoisomers with high conversions and selectivities. acs.org
| Catalyst Type | Specific Catalyst/System | Substrate Example | Product | Enantiomeric Excess (ee) | Key Advantages |
|---|---|---|---|---|---|
| Organocatalyst | Dihydrooxazaborin (from Valine) | Phenacyl chloride | (S)-2-chloro-1-phenylethanol | 85% researchgate.net | Metal-free, relatively simple setup |
| Metal Catalyst | Ir/f-phamidol | α-Halogenated ketones | cis-Vicinal halohydrins | Up to 99% rsc.org | High yield, high ee, high dr, high S/C ratio |
| Biocatalyst (Enzyme) | Carbonyl Reductase (KRED) | Haloketones | Chiral Halohydrins | Often >98% unipd.it | High selectivity, mild conditions, environmentally benign |
| Biocatalyst (Cascade) | ERED-ADH System | 1-Aryl-2-chlorobut-2-en-1-ones | Chiral Halohydrins | Good to excellent acs.org | Multi-step synthesis in one pot, high stereocontrol |
Strategies for Scalable and Economically Viable Stereoselective Production
In biocatalysis, while the selectivity is often excellent, issues such as substrate or product inhibition and enzyme deactivation at higher concentrations can hinder scalability. acs.orgrsc.org Reaction engineering is a critical strategy to overcome these bottlenecks. This involves detailed kinetic studies and the development of mathematical models to predict optimal reaction conditions. acs.orgrsc.org Practical strategies include:
Immobilization: Immobilizing enzymes, such as halohydrin dehalogenases (HHDH), on solid supports allows for easier separation from the reaction mixture and catalyst reuse over multiple batches, significantly improving process economics. nih.gov
Reactor Design: Using specialized reactors, like a repetitive batch or packed-bed bioreactor, can maintain low substrate concentrations, mitigating inhibition effects and driving reactions to higher yields and selectivities. rsc.orgnih.gov
For any production method, minimizing purification steps is crucial. Developing processes that yield high diastereomeric and enantiomeric purity directly from the reaction avoids costly and complex chiral separation techniques, contributing to economic viability.
Exploration of New Synthetic Applications of (1S)-1-(4-bromophenyl)-2-chloroethanol as a Chiral Synthon in Complex Molecule Synthesis
This compound and related enantiopure β-halohydrins are highly valued as chiral synthons. unipd.it Their synthetic utility stems from the two adjacent stereocenters and the presence of functional groups that can be readily transformed into other moieties.
The most common and powerful application is their conversion into the corresponding chiral epoxides with controlled stereochemistry. unipd.it This is typically achieved via an intramolecular SN2 reaction (halohydrin ring-closure) under basic conditions. The resulting chiral epoxide is a highly versatile intermediate, susceptible to ring-opening by a wide array of nucleophiles to introduce new functional groups with predictable stereochemistry.
This strategy provides access to a broad range of important chiral organic compounds, including:
Aminoalcohols: Ring-opening with azide (B81097) followed by reduction, or directly with ammonia (B1221849) or amines.
Azidoalcohols: Ring-opening with an azide source.
Hydroxynitriles: Ring-opening with cyanide.
1,2-diols: Ring-opening with hydroxide (B78521). unipd.it
These products are key structural motifs in numerous bioactive molecules, including natural products, agrochemicals, and pharmaceuticals. unipd.it For example, related chiral chloroethanols are key precursors for the synthesis of antidepressant drugs. unipd.it The 4-bromophenyl group within this compound provides an additional site for synthetic elaboration, most commonly through metal-catalyzed cross-coupling reactions like the Suzuki coupling, allowing for the construction of complex biaryl structures. acs.org The development of novel synthetic methodologies that utilize the unique reactivity of this synthon continues to be an active area of research.
Advancements in Sustainable and Green Chemistry Approaches for Halohydrin Synthesis
There is a strong impetus to develop more sustainable and environmentally benign methods for synthesizing chiral halohydrins, moving away from hazardous reagents and solvent-intensive processes. nih.gov Green chemistry principles are being actively integrated into the synthesis of these valuable compounds. mdpi.com
A major focus is the replacement of traditional chemical reductants and transition metal catalysts with biocatalytic systems. unipd.it As previously noted, enzymes operate under mild conditions (neutral pH, room temperature) in aqueous media, eliminating the need for harsh reagents and organic solvents. This not only reduces environmental impact but can also simplify downstream processing. unipd.it The use of whole-plant tissues as biocatalysts for the reduction of prochiral ketones has also been explored, offering a low-cost and renewable catalytic option. nih.gov
Beyond biocatalysis, other green chemistry strategies are being implemented:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Biocatalytic asymmetric synthesis of chiral epichlorohydrin (B41342) from 1,3-dichloro-2-propanol (B29581) using HHDH is cited as having a 100% theoretical yield, representing a highly atom-economical process. nih.gov
Greener Solvents: Shifting from volatile organic compounds (VOCs) to more environmentally friendly solvents like water or developing solvent-free reaction conditions. nih.govmdpi.com
Catalyst Recyclability: The development of heterogeneous or immobilized catalysts, whether enzymatic or metallic, is a key green strategy. nih.govacs.org For instance, using composite solid-based catalysts for the cyclization of halohydrins to epoxides facilitates easy separation and reuse, minimizing waste. acs.org
Q & A
Q. What are the established synthetic routes for (1S)-1-(4-bromophenyl)-2-chloroethanol, and how can reaction parameters influence enantiomeric purity?
- Methodological Answer : A common approach involves nucleophilic substitution or asymmetric reduction of ketone precursors. For example, 2-bromo-1-(4-bromophenyl)ethanone can be reduced using chiral catalysts like (S)-BINAP-Ru complexes to achieve stereoselectivity. Reaction optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst loading : 5-10 mol% chiral catalysts yield enantiomeric excess (ee) >90% in model systems .
- Temperature control : Low temperatures (0–5°C) minimize racemization during reduction.
Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol) enhances purity .
Q. Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers; retention times correlate with (1S) configuration .
- NMR spectroscopy : H NMR signals for the chiral center (δ 4.2–4.5 ppm, multiplet) and C NMR for the bromophenyl group (δ 120–130 ppm) confirm substitution patterns .
- X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment (e.g., Cahn-Ingold-Prelog priority) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in stereospecific reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. Key steps:
- Conformational analysis : Identify low-energy conformers of the chloroethanol moiety.
- Reaction pathway simulation : Compare SN2 vs. radical mechanisms for halogen displacement.
- Steric/electronic effects : Electron-withdrawing bromophenyl groups increase electrophilicity at the β-carbon, favoring nucleophilic attack .
Software like Gaussian or ORCA integrates these parameters to predict regioselectivity and ee values.
Q. What strategies address contradictions in reported enantioselectivity during catalytic asymmetric synthesis?
- Methodological Answer : Discrepancies in ee values may arise from:
- Catalyst-substrate mismatch : Screen alternative catalysts (e.g., Jacobsen’s salen complexes) for improved stereocontrol .
- Impurity interference : Trace metals in solvents (e.g., DMF) can deactivate catalysts; use ultrapure solvents (HPLC grade) .
- Kinetic vs. thermodynamic control : Monitor reaction progress via in-situ IR to optimize time-dependent ee.
Cross-validation with multiple characterization methods (e.g., optical rotation vs. chiral HPLC) resolves data inconsistencies.
Q. How can racemic mixtures of 1-(4-bromophenyl)-2-chloroethanol be resolved to isolate the (1S)-enantiomer?
- Methodological Answer :
- Diastereomeric salt formation : React the racemate with (R)-camphorsulfonic acid; fractional crystallization isolates the (1S)-enantiomer .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the (1R)-enantiomer in ester derivatives .
- Chiral stationary phases : Simulated moving bed (SMB) chromatography scales enantiomer separation with >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
